Acetic acid;2,3-dimethylbutan-2-ol
Description
Properties
CAS No. |
4806-33-1 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
acetic acid;2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H14O.C2H4O2/c1-5(2)6(3,4)7;1-2(3)4/h5,7H,1-4H3;1H3,(H,3,4) |
InChI Key |
BVISPVBJMPRBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)O.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison of Acetic Acid with Similar Carboxylic Acids
Structural and Functional Differences
- Propanoic Acid (CH₃CH₂COOH): Longer carbon chain results in lower solubility in water but similar reactivity in esterification.
- 2,4-Dichlorophenoxyacetic Acid (2,4-D): A chlorinated derivative of acetic acid with herbicidal properties. Its biodegradation under anaerobic conditions is slower (130–180 mg/L degradation limit in SBR systems) compared to acetic acid due to chlorine substituents .
Comparison of 2,3-Dimethylbutan-2-ol with Similar Alcohols
Structural and Reactivity Differences
- 3,3-Dimethylbutan-2-ol (Pinacolyl Alcohol) : Structural isomer with similar tertiary configuration. Both alcohols undergo acid-catalyzed dehydration to form alkenes, but 2,3-dimethylbutan-2-ol produces tetramethylethylene as the major product via a 1,2-methyl shift .
- Propan-1-ol: A primary alcohol with higher susceptibility to oxidation (to propanoic acid) and slower dehydration rates.
Data Tables and Research Findings
Degradation Efficiency in Anaerobic Systems
| Compound | Degradation Limit (mg/L) | System |
|---|---|---|
| Acetic Acid | >300 | SFBR (Single-fed) |
| 2,4-D | 130–180 | SBR (Sequencing batch) |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a reversible acid-catalyzed mechanism:
- Protonation of the carboxylic acid (acetic acid) enhances its electrophilicity.
- Nucleophilic attack by the alcohol (2,3-dimethylbutan-2-ol) forms a tetrahedral intermediate.
- Dehydration yields the ester product, with water as a byproduct.
Key Parameters :
- Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at 1–5 mol%.
- Temperature : Reflux conditions (110–120°C) to overcome activation energy.
- Equilibrium Shift : Use of a Dean-Stark apparatus to remove water, driving the reaction toward ester formation.
Yield Optimization :
- Molar ratios of 1:1.5 (acetic acid to alcohol) improve conversion rates.
- Prolonged reaction times (6–12 hours) enhance yields but risk side reactions such as dehydration of the alcohol.
Limitations :
- Equilibrium limitations necessitate excess reagents or continuous water removal.
- The tertiary structure of 2,3-dimethylbutan-2-ol may sterically hinder nucleophilic attack, reducing reaction efficiency.
Solvolysis of 2-Iodo-2,3-Dimethylbutane in Acetic Acid
A robust alternative method involves the solvolysis of 2-iodo-2,3-dimethylbutane in acetic acid containing potassium acetate. This approach leverages nucleophilic substitution (SN1) to generate the target ester.
Mechanistic Pathway
- Ionization : The alkyl iodide undergoes heterolytic cleavage to form a tertiary carbocation intermediate.
- Nucleophilic Attack : Acetate ions (from potassium acetate) attack the carbocation, yielding 2,3-dimethylbutan-2-yl acetate.
- Competitive Elimination : Competing E1 elimination produces alkenes (e.g., 2,3-dimethyl-1-butene), necessitating careful control of reaction conditions.
Experimental Conditions :
- Solvent : Glacial acetic acid (acts as both solvent and nucleophile).
- Base : Potassium acetate (1.2 equivalents) to scavenge HI and suppress elimination.
- Temperature : 60–80°C to balance reaction rate and selectivity.
Performance Metrics :
- Selectivity : Up to 75% toward ester formation under optimized conditions.
- Byproducts : Alkene formation (20–25%) and residual alkyl iodide (<5%).
Advantages :
- Avoids equilibrium limitations of esterification.
- High carbocation stability due to the tertiary center enhances reaction rate.
Comparative Analysis of Methods
| Parameter | Acid-Catalyzed Esterification | Solvolysis |
|---|---|---|
| Reaction Type | Equilibrium-driven condensation | Irreversible substitution |
| Yield | 60–70% (with water removal) | 70–75% (selectivity-dependent) |
| Byproducts | Water, minor dehydration products | Alkenes, residual iodide |
| Catalyst | H₂SO₄, p-TsOH | Potassium acetate |
| Temperature | 110–120°C | 60–80°C |
| Scalability | Moderate (batch processing) | High (continuous flow possible) |
Q & A
Basic Research Questions
Q. What are the common reagents and optimized conditions for synthesizing acetic acid;2,3-dimethylbutan-2-ol?
- Methodological Answer :
- Oxidation : Use potassium permanganate (KMnO₄) in acidic or neutral conditions to oxidize alcohols to ketones or carboxylic acids. For example, acetic acid can be synthesized via ethanol oxidation .
- Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce ketones or esters to alcohols like 2,3-dimethylbutan-2-ol. Ensure anhydrous conditions and controlled temperatures (e.g., 0–25°C) to avoid over-reduction .
- Solvent Selection : Polar aprotic solvents (e.g., THF) are ideal for maintaining reaction stability.
- Validation : Monitor reactions via TLC or GC-MS to confirm product purity .
Q. How can the concentration of acetic acid in a mixture with 2,3-dimethylbutan-2-ol be determined experimentally?
- Methodological Answer :
- Titration : Standardize NaOH using potassium hydrogen phthalate (KHP). Titrate the mixture with phenolphthalein as the indicator. Calculate molarity using , accounting for stoichiometry (1:1 for acetic acid-NaOH) .
- Common Errors : Air bubbles in burettes, misreading meniscus levels, or incomplete neutralization can cause ~13.6% error. Perform triplicate trials and use 90% confidence intervals for accuracy .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodological Answer :
- Acetic Acid : Carboxylic acid (–COOH) group participates in acid-base reactions, esterification, and nucleophilic acyl substitution.
- 2,3-Dimethylbutan-2-ol : Tertiary alcohol (–OH) exhibits lower reactivity in oxidation due to steric hindrance. Predominantly undergoes SN1 reactions or dehydration to alkenes under acidic conditions .
- Synergistic Effects : In mixtures, hydrogen bonding between –COOH and –OH groups may alter solubility or boiling points.
Advanced Research Questions
Q. How can contradictions in NMR data for this compound be resolved?
- Methodological Answer :
- Deuterated Solvents : Use CDCl₃ or D₂O to avoid proton interference. For acetic acid, observe the carboxylic proton at δ~2.1 ppm (singlet), while 2,3-dimethylbutan-2-ol’s –OH may appear as a broad peak (δ~1.5 ppm) .
- Dynamic Effects : Tertiary alcohols often show exchange broadening; suppress this by drying samples or using low temperatures.
- Comparative Analysis : Cross-validate with IR (O–H stretch at 3200–3600 cm⁻¹) and mass spectrometry (parent ion at m/z 118 for 2,3-dimethylbutan-2-ol) .
Q. What advanced techniques characterize the stereochemical effects of 2,3-dimethylbutan-2-ol in catalytic reactions?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, tert-alcohols often form clathrates with water .
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose derivatives) to separate enantiomers, if present.
- Computational Modeling : Apply DFT calculations to predict steric effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms) .
Q. How does the biological activity of this compound compare to structural analogs?
- Methodological Answer :
- Comparative Table :
| Compound | Unique Feature | Bioactivity Insight |
|---|---|---|
| 2-(Dimethylamino)-2-phenylbutan-1-ol | –NH(CH₃)₂ group | Enhanced acetylcholine modulation |
| Deanol (dimethylethanolamine) | Smaller backbone | Neurotransmitter precursor |
- Assays : Perform in vitro cytotoxicity (MTT assay) and antimicrobial disk diffusion tests. Tertiary alcohols may exhibit lower membrane permeability than primary analogs .
Q. How to design experiments investigating acid-catalyzed reactions of 2,3-dimethylbutan-2-ol?
- Methodological Answer :
- Variables :
- Catalysts : Compare H₂SO₄ (strong acid) vs. Amberlyst-15 (solid acid).
- Temperature : Optimize between 60–100°C for dehydration to alkenes.
- Kinetics : Use GC to track alkene formation over time. Apply Arrhenius equation to determine activation energy .
- Side Reactions : Monitor for ether formation (e.g., Williamson synthesis) under basic conditions.
Data Contradiction Analysis
Q. Why might purification methods yield inconsistent results for this compound mixtures?
- Methodological Answer :
- Distillation Challenges : Close boiling points (acetic acid: 118°C; 2,3-dimethylbutan-2-ol: ~120°C) may cause co-distillation. Use fractional distillation with Vigreux columns .
- Recrystallization : Solvent polarity (e.g., water vs. hexane) affects purity. Acetic acid’s hygroscopic nature requires anhydrous conditions.
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to separate acidic and alcoholic components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
